molecular formula C23H16N8 B13353803 6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B13353803
M. Wt: 404.4 g/mol
InChI Key: RVWCBIABQXXJPM-UHFFFAOYSA-N
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Description

6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include nitriles, amines, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H16N8

Molecular Weight

404.4 g/mol

IUPAC Name

6-amino-5-benzyl-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C23H16N8/c1-30-18-10-6-5-9-15(18)28-22(30)19-20-23(29-17(12-25)16(11-24)27-20)31(21(19)26)13-14-7-3-2-4-8-14/h2-10H,13,26H2,1H3

InChI Key

RVWCBIABQXXJPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CC=C5)N

Origin of Product

United States

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